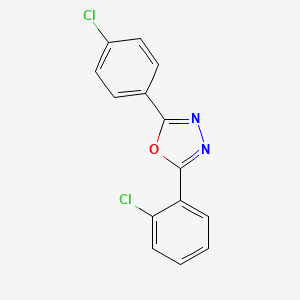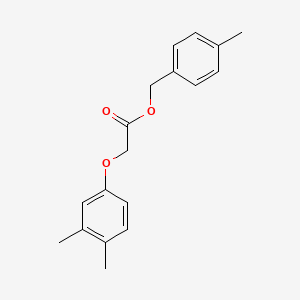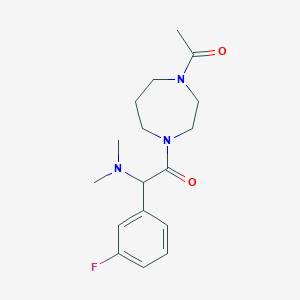![molecular formula C15H11ClN2O B5648156 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5648156.png)
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one, also known as C16H12ClN3O, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wissenschaftliche Forschungsanwendungen
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In scientific research, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used to study the mechanism of action of various diseases, including cancer and inflammation. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one exhibits anti-tumor activity in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. Additionally, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties. However, there are also limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments. The compound is relatively insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one. One direction is to further investigate the mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one and its derivatives. Additionally, studies could focus on the synthesis of new derivatives with improved pharmacological properties. Another direction is to investigate the potential of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one as a therapeutic agent for other diseases, such as infectious diseases and neurodegenerative diseases. Finally, studies could focus on optimizing the formulation of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one for in vivo administration.
Conclusion
In conclusion, 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its anti-cancer, anti-inflammatory, and anti-microbial activities. The mechanism of action of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one is not fully understood, but it has been shown to inhibit various enzymes and signaling pathways involved in cancer and inflammation. While there are advantages and limitations to using 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one in lab experiments, there are several future directions for the study of this compound, including investigating its mechanism of action and potential therapeutic applications for other diseases.
Synthesemethoden
2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one can be synthesized using various methods, including the condensation reaction between 4-chloroaniline and isatin in the presence of glacial acetic acid. Another method involves the reaction between 4-chloroaniline and isatin in the presence of zinc chloride. The yield of 2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one using these methods can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)iminomethyl]-1H-indol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-10-5-7-11(8-6-10)17-9-14-15(19)12-3-1-2-4-13(12)18-14/h1-9,18-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIVZYJEVSQQKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=NC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-{[(4-Chlorophenyl)amino]methylidene}-2,3-dihydro-1H-indol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-benzyl-8-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5648078.png)
![N-ethyl-8-methyl-N-phenyl[1,2,5]oxadiazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B5648091.png)
![1-cyclopentyl-N-[(4,6-dimethyl-3-pyridinyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5648092.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5648093.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5648105.png)


![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzamide](/img/structure/B5648126.png)


![3-(2-{[4-(3-pyridinyl)-2-pyrimidinyl]amino}ethyl)-1,3-oxazinan-2-one](/img/structure/B5648140.png)
![4-(2-{4-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-1H-pyrazol-1-yl}ethyl)morpholine](/img/structure/B5648148.png)

![4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide](/img/structure/B5648161.png)